N-(4-bromo-2-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methyl group, and a unique cyclopropane-fused isoindoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting 4-bromo-2-methylaniline with benzoyl chloride under basic conditions.
Cyclopropane Ring Formation: The cyclopropane ring can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Isoindoline Ring Construction: The isoindoline structure can be synthesized via intramolecular cyclization reactions, often involving palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Use of Continuous Flow Reactors: To enhance reaction efficiency and control.
Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogen atoms like bromine can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure could allow it to fit into specific binding sites, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-methylphenyl)benzamide: Lacks the cyclopropane-fused isoindoline structure.
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide: Lacks the bromine and methyl groups on the phenyl ring.
Uniqueness
N-(4-bromo-2-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide is unique due to its combination of a brominated phenyl ring, a methyl group, and a cyclopropane-fused isoindoline structure. This unique combination of functional groups and structural features can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H21BrN2O3 |
---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzamide |
InChI |
InChI=1S/C25H21BrN2O3/c1-12-10-14(26)4-9-20(12)27-23(29)13-2-5-15(6-3-13)28-24(30)21-16-7-8-17(19-11-18(16)19)22(21)25(28)31/h2-10,16-19,21-22H,11H2,1H3,(H,27,29) |
InChI Key |
CTXLPCRWIFYCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 |
Origin of Product |
United States |
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